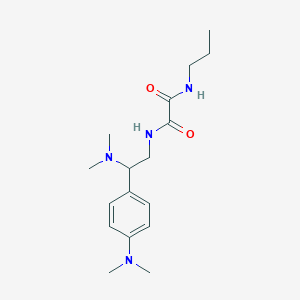

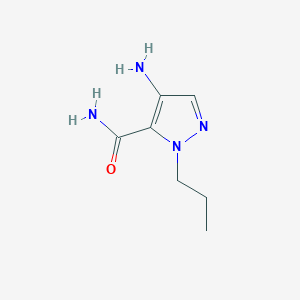

4-amino-1-propyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-amino-1-propyl-1H-pyrazole-5-carboxamide” is a multi-substituted pyrazolecarboxamide . It is a member of pyrazoles and a monocarboxylic acid amide .

Molecular Structure Analysis

The molecular structure of “4-amino-1-propyl-1H-pyrazole-5-carboxamide” is represented by the InChI code:1S/C8H14N4O.ClH/c1-3-4-5-6 (9)7 (8 (10)13)12 (2)11-5;/h3-4,9H2,1-2H3, (H2,10,13);1H . Physical And Chemical Properties Analysis

The compound is a white to yellow powder or crystals . It has a molecular weight of 218.69 . The storage temperature is recommended to be at refrigerator levels .Scientific Research Applications

Heterocyclic Synthesis and Pharmacological Interest

4-Amino-1-propyl-1H-pyrazole-5-carboxamide serves as a building block in the synthesis of polyfunctionalized heterocyclic compounds. These compounds have garnered interest due to their pharmacological potential. A comprehensive review of the preparation methods and chemical reactivity of related pyrazole carboxamides highlights their utility in creating diverse heterocyclic structures (El‐Mekabaty, 2014).

Antitumor Activities

In the realm of cancer research, pyrazolopyrimidines and Schiff bases derived from related pyrazole carboxamides have shown promising in vitro antitumor activities against various human cancer cell lines. These findings contribute to the understanding of the structure-activity relationship of these compounds (Hafez et al., 2013).

Novel Synthesis Routes

Research has also focused on developing novel and efficient synthesis routes for pyrazole carboxamides, enhancing the versatility of their synthesis. These advancements allow for more diverse applications in medicinal chemistry (Bobko et al., 2012).

Cytotoxicity Against Cancer Cells

Further studies have synthesized new pyrazole and pyrazolopyrimidine derivatives, evaluating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research contributes to the exploration of new cancer therapies (Hassan et al., 2014).

Functionalization Reactions

Investigations into the functionalization reactions of pyrazole carboxamides provide insights into the chemical properties and potential applications of these compounds in various scientific fields (Yıldırım et al., 2005).

Synthesis of Pyrazolopyrimidines

Additionally, the synthesis of pyrazolopyrimidines from pyrazole carboxamides has been a topic of interest. The efficient synthesis methods developed contribute to the expansion of this compound class for potential therapeutic applications (Khan et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name |

4-amino-2-propylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-2-3-11-6(7(9)12)5(8)4-10-11/h4H,2-3,8H2,1H3,(H2,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODORGFVVGMYKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-1-propyl-1H-pyrazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-cyclohexyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2617850.png)

![N-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]prop-2-enamide](/img/structure/B2617852.png)

![2-[(2-Chloroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B2617855.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(phenylsulfanyl)propanoate](/img/structure/B2617869.png)